molecular formula C18H27NO3 B1668287 辣椒素 CAS No. 404-86-4

辣椒素

货号 B1668287
CAS 编号: 404-86-4
分子量: 305.4 g/mol
InChI 键: YKPUWZUDDOIDPM-SOFGYWHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Capsaicin, chemically known as 8-methyl-N-vanillyl-6-nonenamide, is the active component found in chili peppers, which belong to the genus Capsicum. This compound is responsible for the characteristic pungency of chili peppers and is a chemical irritant for mammals, including humans. Capsaicin produces a sensation of burning in any tissue it comes into contact with . It is a crystalline, hydrophobic, colorless, and highly pungent solid .

体内

Capsaicin has been used extensively in the study of pain and inflammation in animals. In particular, it has been used to study the effects of various drugs on the pain pathways in the body. It has also been used to study the effects of various drugs on the inflammatory response.

体外

Capsaicin has also been used extensively in the study of various biochemical and physiological processes in vitro. In particular, it has been used to study the effects of various drugs on various cellular processes, including cell proliferation, cell death, and gene expression.

作用机制

Capsaicin exerts its effects primarily through the activation of transient receptor potential vanilloid 1 (TRPV1) receptors, which are ligand-gated cation channels found on nociceptive nerve fibers. Activation of these receptors leads to depolarization, initiation of action potentials, and transmission of pain signals to the spinal cord . Prolonged exposure to capsaicin results in desensitization of the sensory neurons, leading to an analgesic effect .

生物活性

Capsaicin has a wide range of biological activities. It has been shown to have analgesic, anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, it has been shown to have antioxidant, anti-diabetic, and anti-hypertensive activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of capsaicin are complex and not fully understood. It is known to interact with a number of different receptors, including the TRPV1 receptor, the capsaicin receptor, and the VR1 receptor. The interaction of capsaicin with these receptors is thought to be responsible for its pharmacological effects, including its analgesic, anti-inflammatory, and anti-cancer activities.

实验室实验的优点和局限性

Capsaicin has a number of advantages and limitations when used in laboratory experiments. It is a relatively inexpensive compound and is easily obtained. In addition, it is a relatively safe compound and has a wide range of biological activities. However, it is also a relatively unstable compound and can be degraded by heat and light.

未来方向

Capsaicin has a wide range of potential applications in both scientific research and in the food and pharmaceutical industries. Future research should focus on further understanding the mechanism of action of capsaicin, as well as exploring its potential applications in the treatment of pain, inflammation, and cancer. In addition, further research should focus on developing more efficient methods of synthesis and purification of capsaicin. Finally, further research should focus on exploring the potential use of capsaicin in the production of topical creams and ointments, as well as in the production of food flavorings and food additives.

科学研究应用

Capsaicin has a wide range of scientific research applications:

Chemistry: In chemistry, capsaicin is used as a model compound to study reaction mechanisms and the behavior of amides under various conditions .

Biology: In biological research, capsaicin is used to study pain mechanisms and sensory neuron function. It is a valuable tool for understanding the role of transient receptor potential vanilloid 1 (TRPV1) receptors .

Medicine: Capsaicin is used in topical analgesic formulations to relieve pain from conditions such as arthritis, neuropathy, and muscle pain. It is also being investigated for its potential anti-cancer properties .

Industry: In the food industry, capsaicin is used as a flavoring agent and preservative. It is also used in self-defense products like pepper spray .

安全和危害

Although it is often used in cooking, eating too much capsaicin can lead to irritation of the mouth, stomach, and intestines. People may develop vomiting and diarrhea. Inhaling sprays containing capsaicin can cause coughing, difficulty breathing, production of tears, nausea, nasal irritation, and temporary blindness . It can also cause serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, allergic skin reaction, and respiratory irritation .

生化分析

Biochemical Properties

Capsaicin interacts with a receptor called the vanilloid receptor subtype 1 (VR1), an ion channel-type receptor . Capsaicin, as a member of the vanilloid family, binds to VR1 . Upon binding, capsaicin stabilizes the open state of VR1 . The binding is mediated by both hydrogen bonds and van der Waals interactions .

Cellular Effects

Capsaicin has a variety of effects on cells. It can induce cell-cycle arrest or apoptosis or inhibit proliferation in a variety of cancer cells . It also has effects on primary sensory neurons function, from sensory neuron excitation characterized by local burning sensation and neurogenic inflammation, followed by conduction blockage accompanied by reversible ultrastructural changes of peripheral nociceptive endings .

Molecular Mechanism

Capsaicin is a TRPV1 receptor agonist. TRPV1 is a trans-membrane receptor-ion channel complex activated by temperatures higher than 43 degrees Celsius, pH lower than 6, and endogenous lipids . When activated by a combination of these factors, the channel can transiently open and initiate depolarization due to the influx of calcium and sodium ions .

Temporal Effects in Laboratory Settings

Capsaicin initially excites neurons but then ‘calms’ them into long-lasting non-responsiveness . This phenomenon, traditionally referred to as “capsaicin desensitization,” during which the previously excited neurons are unresponsive not only to capsaicin but a variety of unrelated stimuli including noxious heat .

Dosage Effects in Animal Models

In early subchronic toxicity studies, pure capsaicin (50 mg/kg per day) or capsicum crude fruit extract (0.5 g/kg day) that was given to rats via stomach tube for 60 days had no effect on food intake but reduced the weight gain of the animals .

Metabolic Pathways

Capsaicin is primarily metabolized in the liver and intestine of the human body . Upon entering the body, esterases in the intestine hydrolyze capsaicin into free capsaicin and capsaicin ester . These compounds then enter the blood circulation and generate various metabolites, including hydroxylates, amides, sulfates among others .

Transport and Distribution

Capsaicin binds to a pocket formed by the channel’s transmembrane segments, where it takes a “tail-up, head-down” configuration . Binding is mediated by both hydrogen bonds and van der Waals interactions .

Subcellular Localization

Capsaicin is present in large quantities in the placental tissue (which holds the seeds), the internal membranes and, to a lesser extent, the other fleshy parts of the fruits of plants in the genus Capsicum . The highest concentration of capsaicin can be found in the white pith of the inner wall, where the seeds are attached .

准备方法

Synthetic Routes and Reaction Conditions: Capsaicin can be synthesized through various methods. One common synthetic route involves the condensation of vanillylamine with 8-methyl-6-nonenoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods: Industrial production of capsaicin often involves extraction from natural sources. The process includes steps such as solvent extraction, saponification, column chromatography, concentration, and crystallization. Solvents like ethanol, methanol, and hexane are commonly used in these processes . The goal is to achieve high purity capsaicin, often exceeding 95% .

化学反应分析

Capsaicin undergoes various chemical reactions, including:

Oxidation: Capsaicin can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically results in the formation of vanillin and other oxidation products .

Reduction: Reduction of capsaicin can be achieved using reducing agents such as lithium aluminum hydride. This reaction reduces the amide group to an amine .

Substitution: Capsaicin can undergo nucleophilic substitution reactions, particularly at the vanillyl moiety. Common reagents for these reactions include alkyl halides and nucleophiles like sodium methoxide .

属性

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
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InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+
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InChI Key

YKPUWZUDDOIDPM-SOFGYWHQSA-N
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Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
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Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
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Molecular Formula

C18H27NO3
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DSSTOX Substance ID

DTXSID9020241
Record name Capsaicin
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Molecular Weight

305.4 g/mol
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Physical Description

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder.
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Boiling Point

210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals., Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ..., ... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment., ... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions., ... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX., For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page.
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Color/Form

Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales

CAS RN

404-86-4
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Melting Point

65 °C, 149 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does capsaicin exert its effects on the body?

A1: Capsaicin primarily acts by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel expressed on sensory neurons. [, , , , , , ] This binding leads to calcium influx and subsequent neuronal excitation, resulting in the sensation of pain and heat. [, , , , ] This initial excitation is often followed by a period of desensitization, during which the neurons become less responsive to capsaicin and other stimuli. [, ]

Q2: What are the downstream effects of capsaicin binding to TRPV1 receptors?

A2: Activation of TRPV1 receptors by capsaicin initiates a cascade of downstream effects, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [, , , , ] These neuropeptides contribute to various physiological responses, including pain transmission, inflammation, and vasodilation. [, , , ]

Q3: Does capsaicin's action solely depend on TRPV1 receptors?

A3: While TRPV1 is the primary target, research suggests that capsaicin might also interact with other targets, such as TRPV6, to exert specific effects like inducing apoptosis in cancer cells. []

Q4: Can capsaicin offer protection against gastric mucosal damage?

A5: Yes, research suggests that capsaicin and its analogs, when administered intragastrically at appropriate doses, can protect against chemically induced gastric mucosal damage in various experimental models. [] The protective effects are attributed to the initial excitation and subsequent desensitization of capsaicin-sensitive primary afferent neurons. []

Q5: What is the molecular formula and weight of capsaicin?

A5: The molecular formula of capsaicin is C18H27NO3, and its molecular weight is 305.41 g/mol.

Q6: Are there any available spectroscopic data for capsaicin?

A6: Yes, spectroscopic data like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are available for capsaicin in scientific literature and databases. These data help characterize and identify capsaicin based on its unique absorption and resonance patterns.

Q7: How does capsaicin perform under different conditions, and what are its applications?

A8: Capsaicin is a lipophilic compound, meaning it dissolves well in fats and oils. It is relatively stable under dry conditions and moderate temperatures. [, ] Capsaicin is commonly used as a food additive for its pungent flavor and as an active ingredient in topical analgesics for its pain-relieving properties. [, , , ]

Q8: How can the stability, solubility, and bioavailability of capsaicin be improved for pharmaceutical applications?

A9: Various formulation strategies like microencapsulation, nanoparticle delivery systems (like transfersomes), and inclusion complexes with cyclodextrins can enhance the stability, solubility, and bioavailability of capsaicin. [, ] These approaches can protect the compound from degradation, improve its solubility in aqueous environments, and facilitate controlled release for enhanced therapeutic efficacy.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of capsaicin?

A10: Capsaicin is readily absorbed after oral ingestion, with peak plasma concentrations achieved within an hour. [, ] It is widely distributed throughout the body, primarily metabolized in the liver, and excreted mainly through urine and feces. []

Q10: What are some in vitro models used to study capsaicin's effects?

A12: Cell-based assays using cultured sensory neurons are widely employed to investigate capsaicin's effects on neuronal activity, desensitization, and interactions with TRPV1 receptors. [, , ] These models provide insights into the molecular mechanisms underlying capsaicin's action at the cellular level.

Q11: Are there animal models that demonstrate the effects of capsaicin?

A13: Yes, rodent models, particularly rats and mice, are extensively used to investigate the various physiological and pharmacological effects of capsaicin. [, , , , , , , , ] These models have been crucial in understanding capsaicin's role in pain perception, inflammation, thermogenesis, and its potential therapeutic applications.

Q12: What analytical methods are used to quantify capsaicin?

A14: Various analytical techniques are employed for the qualitative and quantitative analysis of capsaicin. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is a common and sensitive method for capsaicin quantification in various matrices, including pepper fruits and formulated products. [, , , ]

Q13: Are there any emerging methods for analyzing capsaicin and related compounds?

A15: Yes, techniques like high-performance thin-layer chromatography (HPTLC) are gaining popularity for capsaicin analysis due to their speed, cost-effectiveness, and ability to simultaneously analyze multiple samples. [] Moreover, mass spectrometry (MS) coupled with HPLC is increasingly employed for the sensitive and selective determination of capsaicin and its metabolites in biological samples. [, ]

Q14: How has research on capsaicin evolved over time?

A16: Early research on capsaicin focused primarily on its pungency and sensory properties. Over time, its interaction with the nervous system, particularly its selective activation and desensitization of sensory neurons, garnered significant interest. The discovery and cloning of the TRPV1 receptor as the primary target of capsaicin marked a significant milestone in understanding its molecular mechanism of action. [, ] Current research continues to explore the therapeutic potential of capsaicin and its analogs in various conditions, including pain management, obesity, and cancer.

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